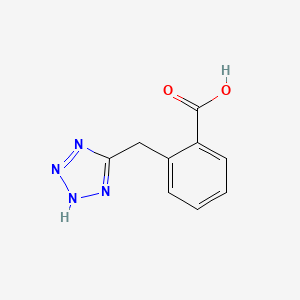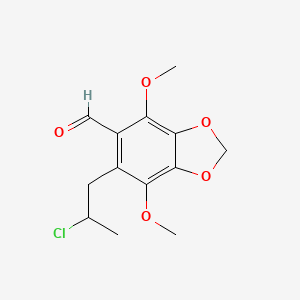
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of methoxy groups at the 4 and 7 positions, a propyl group at the 6 position, and an aldehyde group at the 5 position of the benzodioxole ring. It is a derivative of apiol, a natural polyalkoxyallylbenzene found in parsley and dill seeds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde involves the formylation of dihydroapiol. The procedure is as follows :
Starting Material: Dihydroapiol is used as the starting material.
Formylation Reaction: A solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) in a formylation mixture (12.8 mmol) and dry dichloromethane (15 mL) is added dropwise to a solution of tin(IV) chloride (7.0 g, 27 mmol) in dry dichloromethane (15 mL) at -10°C.
Reaction Conditions: The reaction mixture is kept for 1 hour at 0°C and then poured into water (100 mL).
Isolation: The product is isolated and purified to obtain this compound with a yield of 90%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-methanol.
Substitution: Products depend on the nucleophile used; for example, 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-amine when using an amine.
科学的研究の応用
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde has several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which are important in various biochemical processes.
Biology: It has been studied for its potential antitumor properties, particularly in inhibiting the metastasis of breast, skin (melanoma), and ovarian cancers.
Medicine: Its derivatives are being explored for their potential use in cancer treatment.
Industry: It can be used in the synthesis of other biologically active molecules and pharmaceuticals.
作用機序
The mechanism of action of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways . For example, its antitumor properties are attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and metastasis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the oxidative stress response and apoptosis pathways in cancer cells.
類似化合物との比較
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory activity.
4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole: Another derivative with similar structural features.
4,5-Dimethoxy-6-(1-propenyl)-1,3-benzodioxole:
Uniqueness
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as an intermediate in the synthesis of coenzyme Q analogues and its antitumor properties make it a compound of significant interest in scientific research.
特性
IUPAC Name |
4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-5-8-9(6-14)11(16-3)13-12(10(8)15-2)17-7-18-13/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZICQQPNSAWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817226.png)

![4-Hydrazino-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]pyridazine](/img/structure/B7817249.png)
![4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE](/img/structure/B7817266.png)

![3-(4-Chlorophenyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B7817286.png)

